molecular formula C6H10N4 B569905 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 886886-04-0

3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B569905
CAS No.: 886886-04-0
M. Wt: 138.174
InChI Key: WRGHYZWPWNOJEF-UHFFFAOYSA-N
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Description

3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyrazine ring, with a methyl group attached to the triazole ring. It has a molecular formula of C6H10N4 and a molecular weight of 138.17 g/mol .

Biochemical Analysis

Biochemical Properties

3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of pharmaceutical agents. It interacts with enzymes such as dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. The compound’s interaction with DPP-4 inhibits the enzyme’s activity, leading to increased levels of incretin hormones that stimulate insulin secretion and lower blood glucose levels . Additionally, this compound can bind to various proteins, influencing their conformation and activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to modulate cell signaling pathways, particularly those involved in glucose homeostasis and insulin signaling. By inhibiting dipeptidyl peptidase-4, the compound enhances the activity of incretin hormones, which in turn promotes insulin secretion and improves glucose uptake by cells . This modulation of cell signaling pathways can lead to changes in gene expression, particularly genes involved in glucose metabolism and insulin sensitivity.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through enzyme inhibition. The compound binds to the active site of dipeptidyl peptidase-4, preventing the enzyme from degrading incretin hormones . This inhibition results in prolonged incretin activity, which enhances insulin secretion and lowers blood glucose levels. Additionally, the compound may interact with other biomolecules, such as receptors and transporters, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that the compound maintains its inhibitory effects on dipeptidyl peptidase-4 over extended periods, although slight decreases in potency may occur due to gradual degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits dipeptidyl peptidase-4 and improves glucose tolerance without significant adverse effects . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms, which convert the compound into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels in the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target tissues, such as the pancreas and liver, where it exerts its effects on glucose metabolism. The compound’s distribution is also influenced by its solubility and affinity for cellular membranes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound is predominantly localized in the cytoplasm, where it interacts with dipeptidyl peptidase-4 and other cytoplasmic proteins . Post-translational modifications, such as phosphorylation, may also influence the compound’s localization and activity, directing it to specific cellular compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyrazine with hydrazine hydrate in ethanol, followed by the addition of trifluoroacetic anhydride and methanesulfonic acid . The reaction mixture is then refluxed, and the product is isolated through distillation and purification steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of cost-effective and readily available reagents is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is unique due to its specific substitution pattern and the presence of a methyl group on the triazole ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c1-5-8-9-6-4-7-2-3-10(5)6/h7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGHYZWPWNOJEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60680180
Record name 3-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886886-04-0
Record name 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886886-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
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